molecular formula C18H26N4O2 B2638578 (E)-4-(Dimethylamino)-N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide CAS No. 2411324-45-1

(E)-4-(Dimethylamino)-N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide

Cat. No. B2638578
M. Wt: 330.432
InChI Key: KRLNFYUZWRWXIC-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the type of reaction (addition, substitution, etc.), the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves the study of the properties of the compound, such as melting point, boiling point, solubility, density, molar mass, and chemical stability .

Safety And Hazards

This involves the study of the potential risks associated with the compound. It may include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-18(14-20-16(23)8-5-11-21(2)3)9-6-12-22(18)17(24)15-7-4-10-19-13-15/h4-5,7-8,10,13H,6,9,11-12,14H2,1-3H3,(H,20,23)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLNFYUZWRWXIC-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)C2=CN=CC=C2)CNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCN1C(=O)C2=CN=CC=C2)CNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-{[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl}but-2-enamide

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